Calcium nitrate

Overview

Description

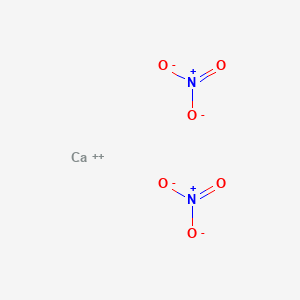

Calcium nitrate, known chemically as calcium dinitrate, is an inorganic compound with the formula Ca(NO₃)₂. It is a colorless salt that is highly soluble in water and is commonly found in a tetrahydrate form, Ca(NO₃)₂·4H₂O. This compound is widely used in various industries due to its multifaceted applications, including agriculture, wastewater treatment, and construction .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium nitrate can be synthesized through several methods:

Reaction with Nitric Acid: The most common method involves reacting calcium carbonate (limestone) with nitric acid: [ \text{CaCO}_3 + 2\text{HNO}_3 \rightarrow \text{Ca(NO}_3\text{)}_2 + \text{CO}_2 + \text{H}_2\text{O} ]

Reaction with Ammonium Nitrate: Another method involves reacting ammonium nitrate with calcium hydroxide: [ 2\text{NH}_4\text{NO}_3 + \text{Ca(OH)}_2 \rightarrow \text{Ca(NO}_3\text{)}_2 + 2\text{NH}_4\text{OH} ]

Industrial Production Methods: Industrial production of this compound typically involves the reaction of nitric acid with limestone. The process includes the following steps:

Raw Material Preparation: Nitric acid and limestone are prepared.

Reaction: The materials are reacted under controlled conditions to ensure optimal conversion.

Separation and Purification: The mixture is separated and purified to obtain high-quality this compound

Chemical Reactions Analysis

Types of Reactions: Calcium nitrate undergoes various chemical reactions, including:

Thermal Decomposition: Upon heating, this compound decomposes to release nitrogen dioxide, oxygen, and calcium oxide: [ \text{Ca(NO}_3\text{)}_2 \rightarrow \text{CaO} + 2\text{NO}_2 + \frac{1}{2}\text{O}_2 ]

Precipitation Reaction: When this compound reacts with sodium carbonate, calcium carbonate precipitates, leaving sodium nitrate in solution: [ \text{Ca(NO}_3\text{)}_2 + \text{Na}_2\text{CO}_3 \rightarrow 2\text{NaNO}_3 + \text{CaCO}_3 ]

Common Reagents and Conditions:

Oxidizing Agents: this compound can act as an oxidizing agent in various reactions.

Reducing Agents: It can be reduced under specific conditions to form different products.

Major Products:

- Nitrogen Dioxide (NO₂)

- Calcium Oxide (CaO)

- Sodium Nitrate (NaNO₃)

- Calcium Carbonate (CaCO₃) .

Scientific Research Applications

Agricultural Applications

Fertilizer Use

Calcium nitrate is primarily used as a nitrogen fertilizer. Its high solubility makes it ideal for hydroponic systems and as a fast-acting fertilizer for crops. It provides both calcium and nitrogen, essential nutrients for plant growth. Studies have demonstrated that this compound can enhance crop yield and quality, particularly in acidic soils where it helps to ameliorate soil acidity by increasing pH through root-induced alkalinization .

Table 1: Effectiveness of this compound in Agriculture

| Application | Benefit | Reference |

|---|---|---|

| Hydroponics | Provides calcium and nitrogen | |

| Soil pH Management | Ameliorates soil acidity | |

| Crop Yield Increase | Enhances growth and quality |

Environmental Applications

Wastewater Treatment

This compound is utilized in wastewater treatment to reduce hydrogen sulfide production and control nutrient levels. Its application helps mitigate eutrophication in aquatic systems by managing nitrogen levels effectively . A study indicated that this compound combined with functional microorganisms significantly improved sediment quality in low-DO environments, demonstrating its potential for bioremediation .

Ecotoxicological Studies

Research has assessed the ecotoxicological risks associated with this compound exposure to freshwater biota. Findings suggest that while acute impacts were minimal at certain concentrations, long-term exposure could affect aquatic ecosystems negatively . This highlights the importance of careful management when using this compound in environmental applications.

Industrial Applications

Construction Industry

In construction, this compound serves as an additive in cement and concrete production. It enhances the strength and durability of concrete while accelerating curing times, which is particularly beneficial in cold weather conditions. Its anti-corrosion properties also help protect reinforced steel from deterioration .

Food Preservation

This compound is employed as a preservative in the food industry, particularly in meat curing processes. It enhances flavor and color while ensuring safety during food processing .

Table 2: Industrial Uses of this compound

| Industry | Application | Benefit |

|---|---|---|

| Construction | Concrete additive | Improves strength and accelerates curing |

| Food Industry | Preservative | Enhances flavor and safety |

| Wastewater Treatment | Nutrient control | Reduces hydrogen sulfide production |

Case Studies

-

Oil and Gas Industry

A study highlighted the use of this compound-based fluids in well completion processes. These fluids showed significantly less formation damage compared to traditional chloride-based fluids, leading to improved oil recovery rates by up to 20-fold in specific regions . -

Soil Remediation

Research conducted on the effectiveness of this compound in ameliorating soil acidity demonstrated its ability to increase pH levels effectively in various acid soils. The study involved multiple soil types with differing pH buffering capacities and highlighted significant improvements in soil health following treatment with this compound . -

Sediment Remediation

An experimental study on sediment remediation using this compound combined with functional microorganisms reported substantial reductions in harmful substances like acid volatile sulfides (AVS). The approach transformed the bacterial community structure favorably, enhancing the sediment's ecological status .

Mechanism of Action

Calcium nitrate exerts its effects through various mechanisms:

- Oxidation: It acts as an electron acceptor, oxidizing reduced sulfur and iron to their oxidized forms.

- Nitrate Penetration: Nitrate penetrates sediments more easily than oxygen, affecting deeper sediment layers.

- Biodegradation Stimulation: It stimulates the biodegradation of organic compounds by providing nitrate as an electron acceptor .

Comparison with Similar Compounds

- Calcium Ammonium Nitrate (Ca(NO₃)₂·NH₄NO₃): A widely used inorganic fertilizer that combines calcium nitrate and ammonium nitrate .

- Magnesium Nitrate (Mg(NO₃)₂): Another nitrate salt used in fertilizers and other applications.

- Strontium Nitrate (Sr(NO₃)₂): Used in pyrotechnics and as a red colorant in fireworks.

Uniqueness of this compound:

- Dual Nutrient Source: Provides both calcium and nitrogen, essential for plant growth.

- High Solubility: Highly soluble in water, making it readily available for plant uptake.

- Versatility: Used in multiple industries, including agriculture, construction, and wastewater treatment .

This compound’s unique properties and wide range of applications make it an essential compound in various scientific and industrial fields.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing high-purity calcium nitrate for laboratory use?

this compound is typically synthesized by reacting nitric acid (HNO₃) with calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂). For high-purity grades, stoichiometric control and post-synthesis purification (e.g., recrystallization) are critical. The reaction with CaCO₃ follows:

Ensure excess HNO₃ is neutralized to avoid residual acidity, which can interfere with downstream applications like cell culture media preparation .

Q. How does hydration state (e.g., tetrahydrate vs. anhydrous) affect this compound’s solubility and reactivity?

this compound tetrahydrate (Ca(NO₃)₂·4H₂O) is hygroscopic and dissolves exothermically in water (solubility: \sim1212 g/L at 20°C), while the anhydrous form requires careful moisture control. Hydration state impacts experimental reproducibility, particularly in aqueous phase reactions or nutrient solutions for plant/cell culture studies .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Nitrile or natural rubber gloves, Tyvek® lab coats, and goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of dust or decomposition products (e.g., NOₓ gases) .

- Storage: Keep in airtight containers away from combustibles, reducing agents, and strong acids to prevent explosive reactions .

Advanced Research Questions

Q. How can this compound’s role in nitrogen metabolism studies be optimized for plant or microbial systems?

this compound serves as a dual nitrogen (NO₃⁻) and calcium (Ca²⁺) source. In plant cell cultures, use concentrations of 0.1–0.5 g/L to avoid osmotic stress. For microbial studies, combine with carbon sources (e.g., glucose) and monitor pH shifts due to nitrate reduction pathways .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., soil, biological samples)?

- Ion Chromatography (IC): Separates and quantifies NO₃⁻ and Ca²⁺ ions with detection limits <1 ppm. Use suppressed conductivity detection for enhanced sensitivity .

- Spectrophotometry: For nitrate, employ the cadmium reduction method (540 nm absorbance); for calcium, use arsenazo III dye at 650 nm .

- Inductively Coupled Plasma (ICP-MS): Detects Ca²⁺ at trace levels (ppb range) in biological fluids .

Q. How do contradictory solubility values for this compound in literature impact experimental design?

Discrepancies often arise from differences in hydration states, temperature, or ionic strength of solvents. For example, tetrahydrate solubility decreases by \sim30% in 1M KCl due to common-ion effects. Always validate solubility under your specific experimental conditions and cite the hydration state used .

Q. What are the mechanisms and risks of this compound decomposition under high-temperature conditions?

this compound decomposes at >132°C, releasing toxic NO₂ and O₂ gases:

This exothermic reaction poses explosion risks when confined. Use thermogravimetric analysis (TGA) to characterize decomposition kinetics and design experiments with controlled heating rates (<5°C/min) .

Q. Methodological Considerations

Q. How to prepare standardized this compound solutions for trace metal analysis?

- Stock Solution (1000 mg/L Ca²⁺): Dissolve 2.946 g Ca(NO₃)₂·4H₂O in 500 mL deionized water. Stability: 1 week at 4°C .

- Avoid Contamination: Use nitric acid-washed glassware and ultrapure water (18 MΩ·cm) to minimize interference from Mg²⁺ or Fe³⁺ .

Q. What experimental designs are effective for studying this compound’s role in greenhouse gas mitigation (e.g., ruminant feed additives)?

In livestock studies, use randomized block designs (RBD) with treatments like:

- Control: No additive.

- This compound: 1–2% dietary inclusion to inhibit methanogenesis. Monitor methane (CH₄) via gas chromatography and rumen pH shifts. Note: Overdosing (>3%) may cause nitrate toxicity .

Q. Data Contradiction Analysis

Q. Why do reported thermodynamic properties (e.g., decomposition temperature) vary across studies?

Variations arise from differences in:

- Sample Purity: Commercial grades may contain impurities (e.g., CaCO₃) that alter decomposition pathways.

- Experimental Setup: Open vs. closed systems affect gas release and heat transfer.

Always cross-reference with high-purity standards (e.g., EMSURE® ACS) and replicate conditions .

Q. Tables

Table 1. Key Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 164.09 g/mol (anhydrous) | |

| Density | 2.5 g/cm³ | |

| Melting Point | 561°C (anhydrous) | |

| Solubility (H₂O, 20°C) | 1212 g/L (tetrahydrate) | |

| Decomposition Temperature | 132°C (onset) |

Table 2. Common Analytical Methods for this compound

| Technique | Target Analyte | Detection Limit | Interferences |

|---|---|---|---|

| Ion Chromatography | NO₃⁻, Ca²⁺ | 0.1 ppm | High Cl⁻ or SO₄²⁻ |

| Arsenazo III Assay | Ca²⁺ | 0.05 ppm | Mg²⁺, Sr²⁺ |

| ICP-MS | Ca²⁺ | 0.01 ppb | Polyatomic ions (e.g., ArO⁺) |

Properties

CAS No. |

10124-37-5 |

|---|---|

Molecular Formula |

CaHNO3 |

Molecular Weight |

103.09 g/mol |

IUPAC Name |

calcium;dinitrate |

InChI |

InChI=1S/Ca.HNO3/c;2-1(3)4/h;(H,2,3,4) |

InChI Key |

WLQXPAUZYVXSNE-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ca+2] |

Canonical SMILES |

[N+](=O)(O)[O-].[Ca] |

Color/Form |

Deliquescent granules White, cubic crystals White mass |

density |

2.5 at 64.4 °F (USCG, 1999) 2.5 @ 25 °C /Tetrahydrate/ 2.50 g/cm³ |

melting_point |

1042 °F (USCG, 1999) About 560 °C 560 °C |

Key on ui other cas no. |

10124-37-5 |

physical_description |

Calcium nitrate appears as white to light gray granular solid. May be either the anhydrous compound or the tetrahydrate. Used in fertilizers, explosives and pyrotechnics. DryPowder, Liquid; Liquid; OtherSolid; PelletsLargeCrystals, Liquid COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALS. |

Pictograms |

Oxidizer; Corrosive; Irritant |

solubility |

Very sol in water; freely sol in methanol, ethanol, acetone; almost insol in concn nitric acid SOL IN ANHYD AMMONIA; IN ALCOHOL 14 G/100 CC @ 15 °C Soluble in acetone; insoluble in ethanol Solubility in water, g/100ml: 121.2 |

Synonyms |

calcium nitrate calcium nitrate tetrahydrate |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.